4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide groups can be added via amide bond formation reactions using appropriate carboxylic acid derivatives and amines.
Benzyl and Propyl Substitution: The benzyl and propyl groups can be introduced through alkylation reactions using benzyl halides and propyl halides, respectively.
Industrial Production Methods
In an industrial setting, the production of 4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced amine or amide derivatives.
Scientific Research Applications
4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N3-BENZYL-N5-ETHYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE: Similar structure with an ethyl group instead of a propyl group.
4-AMINO-N3-BENZYL-N5-METHYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE: Similar structure with a methyl group instead of a propyl group.
4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE: Similar structure with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The propyl group may influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C15H18N4O2S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-propyl-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C15H18N4O2S/c1-2-8-17-15(21)13-11(16)12(19-22-13)14(20)18-9-10-6-4-3-5-7-10/h3-7H,2,8-9,16H2,1H3,(H,17,21)(H,18,20) |
InChI Key |
GMALUYYYQWSSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
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